REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([F:10])[C:3]=1[C:4]#[N:5].CCN(CC)CC.N1C=CC=CC=1.N#N.[SH2:26]>O>[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([F:10])[C:3]=1[C:4](=[S:26])[NH2:5]
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Name
|
|
Quantity
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1230 g
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Type
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reactant
|
Smiles
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ClC1=C(C#N)C(=CC=C1)F
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Name
|
|
Quantity
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407 g
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Type
|
reactant
|
Smiles
|
S
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Name
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Quantity
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2 L
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Type
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solvent
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Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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-7 °C
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Type
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CUSTOM
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Details
|
The solution was stirred overnight at −7° C. (16 hrs)
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reactor N2 purge mineral oil bubbler
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Type
|
ADDITION
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Details
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containing 16 L of 12% bleach solution
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Type
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CUSTOM
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Details
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rose from −18 to −4° C
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Type
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ALIQUOT
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Details
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sampled by GC
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Type
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CUSTOM
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Details
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then quenched by vacuum transfer of the reactor solution into a second 22 L flask
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Type
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ADDITION
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Details
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containing 14 L of cold water stirring at 300 RPM (
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Type
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CUSTOM
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Details
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Quenching into a well-stirred tank of cold water
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Type
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CUSTOM
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Details
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produces small white particles of easily filtered product)
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Type
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FILTRATION
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Details
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the solid product was collected by filtration through a course glass buchner funnel
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Type
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WASH
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Details
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by washing of the solid product with an excess of de
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Type
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CUSTOM
|
Details
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dried for 3 h
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Duration
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3 h
|
Type
|
CUSTOM
|
Details
|
air dried in a glass pan overnight
|
Duration
|
8 (± 8) h
|
Type
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CUSTOM
|
Details
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dried in a vacuum oven at 50° C. at 0.3 mm Hg for 8 hrs
|
Duration
|
8 h
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC=C1)F)C(N)=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1004 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 66.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |